molecular formula C18H18N6OS B11033998 4-methyl-2-(1H-pyrrol-1-yl)-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]-1,3-thiazole-5-carboxamide

4-methyl-2-(1H-pyrrol-1-yl)-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]-1,3-thiazole-5-carboxamide

Cat. No.: B11033998
M. Wt: 366.4 g/mol
InChI Key: ZFUGNNTZRAEILU-UHFFFAOYSA-N
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Description

4-methyl-2-(1H-pyrrol-1-yl)-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]-1,3-thiazole-5-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining a pyrrole ring, a triazolopyridine moiety, and a thiazole carboxamide group, making it a versatile molecule for diverse applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-2-(1H-pyrrol-1-yl)-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]-1,3-thiazole-5-carboxamide typically involves multi-step organic synthesis

    Thiazole Ring Formation: The thiazole ring can be synthesized via a Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.

    Pyrrole Introduction: The pyrrole ring is introduced through a cyclization reaction involving an appropriate precursor, such as a 1,4-dicarbonyl compound, under acidic or basic conditions.

    Triazolopyridine Attachment: The triazolopyridine moiety is typically synthesized via a cyclization reaction involving a hydrazine derivative and a nitrile compound, followed by coupling with the thiazole intermediate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

4-methyl-2-(1H-pyrrol-1-yl)-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the carboxamide group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrrole and thiazole rings, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen functionalities.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted products with new alkyl or acyl groups.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biological research, 4-methyl-2-(1H-pyrrol-1-yl)-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]-1,3-thiazole-5-carboxamide is studied for its potential biological activities. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.

Medicine

The compound’s potential therapeutic effects are of interest in medicinal chemistry. Researchers investigate its interactions with biological targets to develop new pharmaceuticals for treating various diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-methyl-2-(1H-pyrrol-1-yl)-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 4-methyl-2-(1H-pyrrol-1-yl)-N-[3-(pyridin-3-yl)propyl]-1,3-thiazole-5-carboxamide
  • 4-methyl-2-(1H-pyrrol-1-yl)-N-[3-(1,2,4-triazol-1-yl)propyl]-1,3-thiazole-5-carboxamide

Uniqueness

Compared to similar compounds, 4-methyl-2-(1H-pyrrol-1-yl)-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]-1,3-thiazole-5-carboxamide stands out due to the presence of the triazolopyridine moiety. This unique structural feature may confer distinct biological activities and chemical reactivity, making it a valuable compound for further research and development.

Properties

Molecular Formula

C18H18N6OS

Molecular Weight

366.4 g/mol

IUPAC Name

4-methyl-2-pyrrol-1-yl-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C18H18N6OS/c1-13-16(26-18(20-13)23-10-4-5-11-23)17(25)19-9-6-8-15-22-21-14-7-2-3-12-24(14)15/h2-5,7,10-12H,6,8-9H2,1H3,(H,19,25)

InChI Key

ZFUGNNTZRAEILU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)N2C=CC=C2)C(=O)NCCCC3=NN=C4N3C=CC=C4

Origin of Product

United States

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